3-(3-Bromophenyl)pyrrolidine
Overview
Description
3-(3-Bromophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the pyrrolidine ring. The molecular formula of this compound is C10H12BrN, and it is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Target of Action
The primary target of 3-(3-Bromophenyl)pyrrolidine is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl- [acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The compound affects the fatty acid elongation cycle of the FAS-II pathway, which is crucial for the survival and virulence of Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme, it disrupts the production of mycolic acids, key components of the mycobacterial cell wall .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of mycolic acid production in Mycobacterium tuberculosis . This disruption weakens the bacterial cell wall, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
3-(3-Bromophenyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone deacetylases (HDACs) and prohibitin-2 (PHB2), which are involved in regulating gene expression and cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to inhibit HDACs, for example, can result in changes in chromatin structure and gene expression patterns.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDACs can lead to alterations in the acetylation status of histones, thereby affecting the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as HDACs, leading to their inhibition . This inhibition can result in increased acetylation of histones, which in turn affects gene expression by making chromatin more accessible to transcription factors. Additionally, this compound may interact with other proteins and receptors, modulating their activity and influencing downstream signaling pathways. These molecular interactions are crucial for understanding the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, however, it may undergo degradation, which can affect its potency and efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of gene expression and metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the activity of metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of key metabolites These interactions can have significant implications for cellular metabolism and overall physiological function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can facilitate interactions with chromatin and transcription factors, influencing gene expression. Similarly, its presence in other organelles such as mitochondria can impact cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Another approach involves the use of microwave-assisted organic synthesis (MAOS), which has been shown to enhance synthetic efficiency and support green chemistry principles. This method involves the reaction of 3-bromobenzylamine with pyrrolidine under microwave irradiation, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as mentioned above. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride and potassium tert-butoxide are used under basic conditions.
Oxidation: Hydrogen peroxide or potassium permanganate is used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Substituted phenyl derivatives.
Nucleophilic Substitution: N-substituted pyrrolidines.
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Bromophenyl alcohols.
Scientific Research Applications
3-(3-Bromophenyl)pyrrolidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)pyrrolidine: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(3-Fluorophenyl)pyrrolidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(3-Bromophenyl)pyrrolidine is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structural feature makes it a valuable compound in various research applications, particularly in the design of novel therapeutic agents and the study of biological pathways .
Properties
IUPAC Name |
3-(3-bromophenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSILMHOCUHKEQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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